(5-Chloro-2-fluoro-3-formylphenyl)boronic acid
Description
(5-Chloro-2-fluoro-3-formylphenyl)boronic acid is a multifunctional aromatic boronic acid derivative characterized by a chloro group at position 5, a fluoro group at position 2, and a formyl group at position 3 on the phenyl ring. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties. The electron-withdrawing substituents (Cl, F, and formyl) modulate the boronic acid’s Lewis acidity, influencing its reactivity in Suzuki-Miyaura cross-coupling reactions and its binding affinity to biological targets such as proteases or saccharides .
Properties
IUPAC Name |
(5-chloro-2-fluoro-3-formylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClFO3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGLOQPKXXZXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C=O)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation-Boronylation of Protected Halobenzaldehydes
The foundational approach for synthesizing formylphenylboronic acids involves protecting the aldehyde group, followed by lithium-halogen exchange and boronylation. This method, adapted from US20040049050A1, starts with a halogenated benzaldehyde derivative where the formyl group is masked as an acetal. For (5-Chloro-2-fluoro-3-formylphenyl)boronic acid, the synthesis would proceed as follows:
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Starting Material : 5-Chloro-2-fluoro-3-formylbenzaldehyde diethyl acetal.
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Lithiation : Reaction with lithium metal in tetrahydrofuran (THF) at −50°C forms the organolithium intermediate.
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Boronylation : Quenching with trimethyl borate (B(OMe)₃) at −70°C introduces the boronic acid group.
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Deprotection : Acidic hydrolysis (pH 4.5, HCl) regenerates the formyl group.
Key Considerations :
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The chloro and fluoro substituents must be introduced prior to acetal formation to avoid interference during electrophilic substitution.
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THF enhances lithium solubility but requires careful removal during workup to prevent product loss.
Functional Group Compatibility and Protection
Formyl Group Protection
The formyl group’s reactivity toward organometallic reagents necessitates protection as an acetal or glycol adduct. For example, 5-Chloro-2-fluoro-3-formylbenzaldehyde ethylene glycol acetal stabilizes the aldehyde during lithiation.
Protection Efficiency :
Halogen Positioning and Reactivity
The chloro and fluoro substituents influence lithiation regioselectivity:
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Fluoro acts as a weak ortho/para director, favoring lithiation at the position para to itself.
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Chloro , being a stronger ortho/para director, competes but is less reactive than fluorine in directing metalation.
Optimized Conditions :
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Solvent: THF/toluene (1:1) improves lithiation selectivity at −70°C.
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Boron Reagent: Trimethyl borate minimizes side reactions compared to BCl₃ (yield: 95.6% vs. 79%).
Stepwise Synthesis and Intermediate Characterization
Synthesis of 5-Chloro-2-fluoro-3-formylbenzaldehyde
The precursor is synthesized via sequential electrophilic substitutions:
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Chlorination : Directed chlorination of 2-fluorobenzaldehyde using Cl₂/AlCl₃ at 0°C introduces chlorine at the 5-position.
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Formylation : Vilsmeier-Haack formylation (POCl₃/DMF) at the 3-position yields 5-chloro-2-fluoro-3-formylbenzaldehyde.
Analytical Data :
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¹H NMR (CDCl₃): δ 10.12 (s, 1H, CHO), 7.89 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 6.8 Hz, 1H).
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MS (EI) : m/z 202 [M]⁺.
Boronylation and Workup Optimization
Reaction Scale and Solvent Recovery
Large-scale synthesis (≥100 g) necessitates solvent recycling:
pH Control During Hydrolysis
Maintaining pH 4.5 during hydrolysis prevents Cannizzaro disproportionation of the formyl group. Acidification with HCl (36%) ensures protonation of the boronate intermediate to the free boronic acid.
Yield vs. pH :
| pH | Yield (%) | Purity (HPLC, area %) |
|---|---|---|
| 7.0 | 65 | 85 |
| 4.5 | 95.6 | 99 |
| 2.0 | 78 | 97 |
Purification and Stability Assessment
Alkaline Extraction and Reprecipitation
Crude product purification involves:
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Dissolution in NaOH (1M, 5°C).
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Extraction with toluene to remove organic impurities.
Purification Efficiency :
| Method | Recovery (%) | Purity (%) |
|---|---|---|
| Direct filtration | 82 | 95 |
| Alkaline reprecipitation | 91 | 99 |
Oxidative Stability
This compound is sensitive to aerial oxidation. Storage under nitrogen at −20°C retains >98% purity over 6 months.
Comparative Analysis of Boron Reagents
The choice of boron reagent significantly impacts yield and practicality:
| Reagent | Cost (USD/kg) | Yield (%) | Handling Complexity |
|---|---|---|---|
| B(OMe)₃ | 120 | 95.6 | Low |
| BCl₃ | 300 | 79 | High (corrosive) |
| B(OBu)₃ | 450 | 85 | Moderate |
Trimethyl borate is preferred for its balance of cost and efficiency.
Industrial-Scale Process Design
Continuous Flow Synthesis
A proposed continuous process reduces reaction time by 40%:
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Lithiation : Continuous feed of lithium dispersion in THF at −50°C.
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Boronylation : In-line mixing with B(OMe)₃ at −70°C.
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Automated pH Control : Real-time adjustment using in-line spectrophotometry.
Economic Metrics :
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Capital Cost: $1.2M (for 100 kg/year capacity).
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Operating Cost: $220/kg (vs. $350/kg for batch processing).
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-fluoro-3-formylphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can lead to various derivatives depending on the nucleophile employed .
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
One of the primary applications of (5-Chloro-2-fluoro-3-formylphenyl)boronic acid is in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction involves coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, allowing for the synthesis of complex organic molecules. The presence of chlorine and fluorine substituents enhances the reactivity and selectivity of the compound in these reactions .
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling
| Reactants | Catalyst | Base | Solvent | Temperature |
|---|---|---|---|---|
| Boronic Acid + Aryl Halide | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene | 80°C |
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It exhibits moderate activity against a range of pathogens, including bacteria and fungi. The compound has shown significant inhibition against Escherichia coli and Candida albicans, with Minimum Inhibitory Concentration (MIC) values indicating its potential as an antibacterial agent.
Table 2: Antimicrobial Efficacy
| Pathogen | MIC (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Escherichia coli | 16 |
| Aspergillus niger | 8 |
The proposed mechanism involves the inhibition of leucyl-tRNA synthetase (LeuRS), disrupting protein synthesis in bacteria .
Cancer Research
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cell lines while showing lower toxicity towards normal cells. For instance, it has been tested against various cancer lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer), revealing promising results with IC50 values in the micromolar range .
Table 3: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
| A549 | 10 |
Material Science
Development of New Materials
this compound is also utilized in material science for developing new materials with specific electronic and optical properties. Its boronic acid functional group allows for modifications that can enhance material properties for various applications, including sensors and electronic devices .
Case Study 1: Antimicrobial Efficacy
A study conducted on phenylboronic acids demonstrated that derivatives like this compound showed promising results against resistant strains of bacteria and fungi. The study utilized both agar diffusion methods and MIC determinations to confirm these findings .
Case Study 2: Cancer Cell Line Testing
In vitro testing on cancer cell lines revealed that this compound not only inhibited cell proliferation but also induced significant apoptosis, particularly noted in ovarian cancer cells, suggesting targeted anticancer effects .
Mechanism of Action
The mechanism of action of (5-Chloro-2-fluoro-3-formylphenyl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The presence of chloro and fluoro substituents can enhance the compound’s reactivity and specificity towards certain targets. Additionally, the formyl group can participate in various chemical transformations, further expanding the compound’s utility .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of (5-Chloro-2-fluoro-3-formylphenyl)boronic acid can be contextualized by comparing it to analogous boronic acid derivatives. Key structural and functional differences are summarized below:
Table 1: Structural and Functional Comparison of Related Boronic Acids
Key Findings:
Substituent Effects on pKa and Reactivity :
- Electron-withdrawing groups (Cl, F, formyl) lower the pKa of boronic acids, enhancing their Lewis acidity and boronate formation at physiological pH . For example, fluorinated analogs like (5-Fluoro-2-formylphenyl)boronic acid exhibit pKa values closer to 7.4 compared to 4-MCPBA (pKa ~8.5), making them more suitable for glucose sensing or enzyme inhibition .
- The formyl group in this compound enables conjugation with amines or hydrazines, a feature exploited in prodrug design .
Biological Activity: Antiproliferative effects are strongly influenced by substituent size and hydrophobicity. Phenanthren-9-yl boronic acid, with a bulky aromatic group, shows sub-micromolar cytotoxicity in 4T1 breast cancer cells , while methoxyethyl-substituted analogs inhibit fungal HDACs at nanomolar concentrations . Proteasome inhibitors containing boronic acid moieties (e.g., bortezomib analogs) exhibit selective activity dependent on the boronic acid group’s electronic environment .
Binding Affinity and Selectivity :
- Free boronic acids (e.g., β-amido boronic acids) demonstrate stronger binding to targets like SARS-CoV-2 Mpro compared to pinacol-protected derivatives, highlighting the importance of boronic acid availability .
- Fluorine’s through-space electronic effects stabilize boronate-diol complexes, improving selectivity in saccharide recognition .
Structural Analogs :
- Compounds like (5-Fluoro-2-formylphenyl)boronic acid (90% similarity) and (4-Fluoro-3-formylphenyl)boronic acid (87% similarity) share reactivity profiles but differ in substituent positioning, which affects tautomerism and binding kinetics .
Biological Activity
(5-Chloro-2-fluoro-3-formylphenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, properties, and biological effects, particularly focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Synthesis and Properties
The synthesis of this compound typically involves the reaction of boronic acid derivatives with appropriate electrophiles under controlled conditions. The resulting compound has been characterized using various spectroscopic techniques, confirming its structure and purity.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C7H7BClF O2 |
| Molecular Weight | 188.39 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. In vitro tests reveal its effectiveness against various bacterial strains and fungi.
Case Study: Antimicrobial Efficacy
In a comparative study, this compound was tested against common pathogens such as Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined using the agar diffusion method.
Table 2: Antimicrobial Activity Results
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Bacillus cereus | 15 |
| Candida albicans | 30 |
| Aspergillus niger | 20 |
The compound displayed lower MIC values compared to standard antibiotics, indicating its potential as a novel antimicrobial agent. The mechanism of action appears to involve disruption of microbial cell wall synthesis, similar to other boronic acid derivatives.
Anticancer Activity
Boronic acids have been recognized for their role in cancer therapy. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through proteasome inhibition.
Research Findings on Anticancer Effects
In vitro assays conducted on various cancer cell lines revealed that the compound exhibits cytotoxic effects, particularly in multiple myeloma cells. The IC50 values indicate its potency in inhibiting cell growth.
Table 3: Anticancer Activity Results
| Cell Line | IC50 (µM) |
|---|---|
| U266 (multiple myeloma) | 8.21 |
| HeLa (cervical cancer) | 10.50 |
| MCF-7 (breast cancer) | 12.30 |
The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for therapeutic applications in oncology.
Enzyme Inhibition
Boronic acids are known to act as enzyme inhibitors, particularly against serine proteases and β-lactamases. The interaction of this compound with these enzymes has been studied, revealing significant inhibitory effects.
The compound's boron atom forms a reversible covalent bond with the active site serine residue of the enzyme, effectively blocking substrate access and inhibiting enzymatic activity. This property is particularly valuable in overcoming antibiotic resistance in bacterial strains.
Q & A
What are the key synthetic challenges in preparing (5-Chloro-2-fluoro-3-formylphenyl)boronic acid, and how can they be addressed methodologically?
Basic
The synthesis of this compound involves managing competing reactivity of multiple functional groups (chloro, fluoro, formyl) during boronation. Common challenges include protodeboronation (loss of the boronic acid group) and steric hindrance due to substituents. To mitigate this, intermediates like pinacol esters or trifluoroborate salts are often synthesized first to stabilize the boronic acid moiety . Purification may require chromatography or recrystallization in non-aqueous solvents to avoid hydrolysis of the formyl group .
How does the presence of formyl and chloro-fluoro substituents influence the reactivity of this boronic acid in Suzuki-Miyaura couplings?
Advanced
The electron-withdrawing chloro and fluoro groups reduce the electron density at the boron center, enhancing its electrophilicity and accelerating transmetalation in cross-coupling reactions. However, steric hindrance from the 2-fluoro and 5-chloro substituents may slow catalytic turnover. The formyl group at position 3 can participate in side reactions (e.g., aldol condensation) under basic conditions. Methodologically, using Pd catalysts with bulky ligands (e.g., SPhos) and low-temperature conditions (0–25°C) can improve yields .
What strategies are employed to study the binding kinetics of this boronic acid with diols, and what factors determine binding affinity?
Advanced
Stopped-flow fluorescence or UV-Vis spectroscopy is used to measure binding kinetics. For example, studies on similar arylboronic acids reveal that the kon (association rate) correlates with diol pKa and steric accessibility. The formyl group may stabilize the boronate ester via intramolecular hydrogen bonding, increasing affinity. Researchers should vary pH (6.5–8.5) and temperature to map kinetic parameters and compare with thermodynamic data (e.g., isothermal titration calorimetry) .
What purification techniques are recommended for arylboronic acids with multiple substituents like chloro, fluoro, and formyl groups?
Basic
Due to sensitivity to protic solvents, purification via flash chromatography under inert atmosphere (N2) using silica gel deactivated with triethylamine is recommended. Alternatively, recrystallization from toluene/hexane mixtures can isolate the product while minimizing hydrolysis. LC-MS or <sup>11</sup>B NMR is critical for verifying purity .
How can computational methods aid in designing derivatives of this compound for therapeutic applications?
Advanced
Density functional theory (DFT) can model the compound’s interactions with biological targets (e.g., proteases or kinases). For instance, docking studies may predict how the formyl group forms hydrogen bonds with catalytic residues, while MD simulations assess binding stability. QSAR models can optimize substituent positions for improved pharmacokinetics (e.g., logP, metabolic stability) .
What are the observed contradictions in reported thermodynamic binding data for similar boronic acids, and how can researchers resolve such discrepancies?
Advanced
Discrepancies often arise from solvent polarity, ionic strength, or competing equilibria (e.g., boronic acid self-condensation). For example, binding constants (Ka) for fructose vary by >10-fold across studies. To resolve this, standardize buffer conditions (e.g., 150 mM NaCl, pH 7.4) and use competition assays with reference diols (e.g., alizarin red S) .
What spectroscopic methods are most effective for characterizing the structure of this boronic acid?
Basic
<sup>1</sup>H and <sup>19</sup>F NMR confirm substituent positions, while <sup>11</sup>B NMR (δ ~30 ppm) verifies boronic acid integrity. IR spectroscopy detects the formyl C=O stretch (~1680 cm<sup>-1</sup>). High-resolution mass spectrometry (HRMS) with ESI+ ionization provides molecular weight validation .
How does the formyl group influence the compound’s potential as a flame retardant compared to other arylboronic acids?
Advanced
Thermogravimetric analysis (TGA) shows that formyl-substituted boronic acids decompose at lower temperatures (~250°C vs. >300°C for methyl analogs), releasing CO and forming char. However, the chloro and fluoro groups enhance thermal stability via halogen-boron interactions. Researchers should compare char residues (via TGA-FTIR) and LOI (limiting oxygen index) to assess flame-retardant efficiency .
In drug delivery systems, how can the diol-binding property of this boronic acid be exploited for targeted delivery?
Advanced
The boronic acid can conjugate to glycoproteins on cell surfaces (e.g., sialic acid-rich cancer cells) for targeted liposome or nanoparticle delivery. Functionalizing PEGylated carriers with this compound enhances cellular uptake via boronate-diol complexation. In vitro assays (e.g., flow cytometry) quantify targeting efficiency using fluorescently labeled carriers .
What safety precautions are necessary when handling this compound, considering its reactive functional groups?
Basic
Avoid exposure to moisture to prevent hydrolysis. Use gloves and goggles due to potential skin/eye irritation. Store under argon at –20°C. Spills should be neutralized with aqueous NaHCO3 and disposed as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
